molecular formula C7H7NOS B1329633 3-(2-Thienyl)acrylamide CAS No. 24654-26-0

3-(2-Thienyl)acrylamide

Cat. No.: B1329633
CAS No.: 24654-26-0
M. Wt: 153.2 g/mol
InChI Key: AEKLLKXWNJVXKT-UHFFFAOYSA-N
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Description

3-(2-Thienyl)acrylamide is an organic compound characterized by the presence of a thienyl group attached to an acrylamide moiety

Synthetic Routes and Reaction Conditions:

    Acrylation of Thiophene: One common method involves the acrylation of thiophene derivatives. This can be achieved through the reaction of 2-thiophenecarboxaldehyde with acrylamide in the presence of a base such as sodium hydroxide.

    Heck Reaction: Another synthetic route is the Heck reaction, where 2-bromothiophene reacts with acrylamide in the presence of a palladium catalyst and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors to maintain steady-state conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, N-chlorosuccinimide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: 3-(2-Thienyl)acrylamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets.

Medicine: Preliminary studies suggest that this compound derivatives may possess antimicrobial and anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which 3-(2-Thienyl)acrylamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific derivative and the context of its use.

Comparison with Similar Compounds

    3-(2-Furyl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-(2-Pyridyl)acrylamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 3-(2-Thienyl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where sulfur-containing heterocycles are advantageous.

Properties

IUPAC Name

3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLLKXWNJVXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275882
Record name 3-(2-Thienyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24654-26-0, 36650-39-2
Record name 3-(2-Thienyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24654-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)acrylamide
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Record name 3-(2-Thienyl)acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-thienyl)acrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of 3-(2-Thienyl)acrylamide are highlighted in this research and how do they relate to its potential for photodimerization?

A: The research primarily focuses on the arrangement of molecules within the crystal structure of this compound []. It reveals that the shortest distance between the C=C double bonds of adjacent molecules is 3.762 Å []. This close proximity, facilitated by the molecular packing within the crystal, is a crucial factor influencing the compound's ability to undergo photodimerization, a reaction where two molecules combine upon exposure to light.

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